molecular formula C15H31NO4 B3273786 2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol CAS No. 59535-09-0

2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol

Cat. No.: B3273786
CAS No.: 59535-09-0
M. Wt: 289.41 g/mol
InChI Key: UISMFHRFBGIXPF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO4/c1-14(2)11-13(20-10-7-18)12-15(3,4)16(14)5-8-19-9-6-17/h13,17-18H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMFHRFBGIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CCOCCO)(C)C)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59535-09-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol (2:1)
Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59535-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

289.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59535-09-0
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name POLY(OXY-1,2-ETHANEDIYL), α-HYDRO-ω-HYDROXY-, ETHER WITH 4-HYDROXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINEETHANOL (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol typically involves the reaction of piperidine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reactors designed to handle the exothermic nature of the reaction. The process includes steps such as purification and distillation to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to replace hydroxyl groups with tosyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce tosylated derivatives.

Scientific Research Applications

2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol is used in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with other molecules, facilitating various biochemical reactions. The piperidine ring provides structural stability, making it a versatile compound in different applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
  • Molecular Formula: C₁₁H₂₃NO₂
  • Molecular Weight : 201.31 g/mol
  • CAS No.: 52722-86-8, 258-132-1 (EC)
  • Structure : Features a piperidine ring with four methyl groups (2,2,6,6-tetramethyl substitution), a hydroxyl group at the 4-position, and a hydroxyethoxy side chain.

Key Properties :

  • Hindered Amine Structure : The steric hindrance from methyl groups enhances stability against degradation, a hallmark of hindered amine light stabilizers (HALS) .
  • Hydrophilicity: The hydroxyethoxy group increases water solubility compared to non-ethoxylated analogs, broadening compatibility in polar matrices .

Comparison with Structurally Similar Compounds

2-(2,2,6,6-Tetramethylpiperidin-4-yl)oxyethanol

  • CAS No.: 64346-25-4
  • Structure: Piperidine ring with methyl groups and an oxyethanol substituent.
  • Differences: Lacks the hydroxyethoxy side chain present in the target compound. The oxyethanol group may reduce hydrogen-bonding capacity compared to the target's terminal hydroxyl group.
  • Applications : Likely used in polymer stabilization, but reduced hydrophilicity may limit use in aqueous systems .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • CAS No.: 9036-19-5
  • Structure: Phenoxy core with a lipophilic 1,1,3,3-tetramethylbutyl group and ethoxyethanol chain.
  • Differences: Replaces the piperidine ring with a phenoxy group, increasing lipophilicity. The bulky tert-butyl group enhances UV stability but reduces solubility in polar solvents.
  • Applications: Primarily a surfactant or emulsifier in non-polar matrices, unlike the target compound's role in HALS .

Hydroxyzine and Related Piperazine Derivatives

  • Example: Hydroxyzine (2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol) .
  • Structure : Piperazine ring with benzhydryl and hydroxyethoxy groups.
  • Differences :
    • Piperazine ring (two nitrogen atoms) vs. piperidine (one nitrogen).
    • Benzhydryl group in hydroxyzine confers antihistamine activity, whereas the target compound’s methyl groups prioritize steric hindrance.
  • Applications : Hydroxyzine is pharmacological (antihistamine), while the target compound is industrial (polymer stabilization) .

Polyglycols (e.g., Diethylene Glycol)

  • Example: 2-(2-Hydroxyethoxy)ethanol (Diethylene Glycol) .
  • Structure : Linear polyol without cyclic or hindered amine components.
  • Differences :
    • Absence of piperidine ring eliminates radical scavenging capability.
    • Simpler structure reduces thermal stability.
  • Applications : Solvents or humectants, contrasting with the target compound’s role in UV protection .

Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target Compound Piperidine 2,2,6,6-Tetramethyl, hydroxyethoxy 201.31 HALS, polymer stabilization
2-(2,2,6,6-Tetramethylpiperidin-4-yl)oxyethanol Piperidine 2,2,6,6-Tetramethyl, oxyethanol 185.31 Polymer additives
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy 1,1,3,3-Tetramethylbutyl, ethoxyethanol ~280 (estimated) Surfactants, emulsifiers
Hydroxyzine Piperazine Benzhydryl, hydroxyethoxy 374.9 (free base) Antihistamine drug
Diethylene Glycol Linear polyol Two ethoxy groups, terminal hydroxyl 106.12 Solvents, humectants

Hindered Amine Light Stabilizers (HALS)

  • The target compound’s piperidine ring and hydroxyethoxy group enable dual functionality:
    • Radical Scavenging : The hindered amine quenches free radicals generated by UV exposure .
    • Hydrophilicity : Enhances dispersion in hydrophilic polymers (e.g., coatings, textiles) .
  • Comparison with Esters : Piperidinyl esters (e.g., benzotriazole derivatives in ) exhibit superior UV absorption but lack the target’s radical-scavenging efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol

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